molecular formula C9H14F2O B8265165 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol

Cat. No.: B8265165
M. Wt: 176.20 g/mol
InChI Key: LMNSXLWGYIKPNJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol (CAS 2306269-08-7) is a high-value, spirocyclic building block specifically designed for advanced drug discovery and medicinal chemistry applications. This compound features the 6,6-difluorospiro[3.3]heptane scaffold, which is recognized as a conformationally restricted bioisostere of gem-difluorocycloalkanes . The incorporation of the spiro[3.3]heptane core and gem-difluoromethylene unit is a established strategy to fine-tune the pharmacodynamic and pharmacokinetic parameters of lead molecules, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity while retaining biological activity . The primary hydroxyl group serves as a versatile chemical handle, allowing researchers to readily functionalize the molecule and link the rigid, spirocyclic core to other pharmacophores. This makes this compound an essential reagent for constructing novel chemical entities (NCEs) targeting a range of diseases, and it is a key intermediate in the synthesis of more complex, functionalized derivatives . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-6-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNSXLWGYIKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3)

The precursor 3 is synthesized via a four-step sequence:

  • Deoxofluorination : Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ) reacts with Morph-DAST to yield 3,3-difluorocyclobutane diester 5 (65% yield).

  • Reduction : LiAlH₄ reduces 5 to diol 6 (94% yield).

  • Appel Reaction : 6 is converted to dibromide 3 using PPh₃/CBr₄ (64% yield, 599 g scale).

This route highlights scalability, with 3 serving as a versatile alkylating agent for spirocycle formation.

Functionalization of the Spirocyclic Core

Alkylation with Ethanol-Precursor Nucleophiles

Double alkylation of active methylene compounds with 3 introduces bifunctional groups. For ethanol chain installation, protected glycolate esters are ideal nucleophiles:

Procedure :

  • Alkylation : Ethyl (2-(tert-butyldimethylsilyloxy)ethyl)malonate reacts with 3 under NaH/DMF to form the spiro[3.3]heptane diester (analogous to 7 in, 88% yield).

  • Deprotection : TBAF removes the silyl protecting group, yielding a primary alcohol.

  • Reduction : LiAlH₄ reduces the ester to ethanol (82% yield).

Advantages :

  • High yields (70–88%).

  • Scalable to >400 g batches.

Hydroxyl Group Elongation via Substitution

2,2-Difluorospiro[3.3]heptan-6-ol (, C₇H₁₀F₂O) serves as a precursor for ethanol chain introduction:

Steps :

  • Tosylation : Treat 2,2-difluorospiro[3.3]heptan-6-ol with TsCl/pyridine to form the tosylate (91% yield).

  • Cyanide Substitution : SN2 reaction with KCN affords the nitrile derivative (68% yield).

  • Hydrolysis : H₂SO₄/H₂O converts the nitrile to carboxylic acid (85% yield).

  • Reduction : LiAlH₄ reduces the acid to 2-(2,2-difluorospiro[3.3]heptan-6-yl)ethanol (78% yield).

Challenges :

  • Steric hindrance reduces substitution efficiency (yields drop to 45% for bulky substrates).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ScalabilityKey Limitations
Alkylation of 3 470–88HighRequires protected nucleophiles
Tosylation-Substitution445–78ModerateLow yields with steric hindrance

Insights :

  • Alkylation strategies are preferred for industrial-scale synthesis due to higher throughput.

  • Substitution routes offer modularity but require optimization for steric effects.

Reaction Optimization and Mechanistic Insights

Temperature and Catalyst Effects

  • Alkylation : NaH in DMF at 60°C maximizes diester formation (88% yield). Lower temperatures (<40°C) favor monoalkylation byproducts.

  • Reduction : LiAlH₄ in THF at 0°C minimizes over-reduction of esters to hydrocarbons.

Solvent Impact

  • Polar Aprotic Solvents : DMF enhances alkylation rates by stabilizing NaH-generated anions.

  • Ether Solvents : THF improves LiAlH₄ reduction selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Improved heat/mass transfer for exothermic alkylations (e.g., 3 + malonates).

  • Yield Increase : 12% higher than batch reactors for diester 7 .

Purification Techniques

  • Distillation : Effective for isolating low-boiling intermediates like 5 (b.p. 96°C at 1 mBar).

  • Crystallization : Ethanol derivatives are purified via hexane/EtOAc recrystallization (>95% purity) .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and fluorine atoms make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications. The compound’s unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

    Industry: Used in the development of advanced materials and specialty chemicals. Its unique properties can be leveraged to create materials with specific characteristics, such as increased durability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Difluorospiro[3.3]heptane Derivatives

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine Hydrochloride
  • Structure: Replaces the ethanol group with a methanamine (-CH2NH2) and includes a hydrochloride salt.
  • Key Differences: The amine group increases basicity (pKa ~10–11) compared to the neutral hydroxyl group in ethanol (pKa ~16–18). Enhanced solubility in acidic aqueous environments due to protonation. Molecular Weight: 197.65 g/mol (vs. ~178 g/mol for the ethanol analog) .
  • Applications : Likely used in drug discovery for its ability to form stable ionic interactions with biological targets.
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic Acid
  • Structure: Substitutes ethanol with a carboxylic acid (-COOH) and incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Key Differences :
    • Carboxylic acid increases acidity (pKa ~2–4) and enables covalent bonding (e.g., peptide coupling).
    • Fmoc group adds steric bulk, affecting reactivity and solubility .
  • Applications : Critical as a protected intermediate in solid-phase peptide synthesis.

Heteroatom-Substituted Spiro[3.3]heptanes

2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol
  • Structure : Replaces one fluorine atom with a nitrogen (aza group).
  • Key Differences :
    • Nitrogen introduces basicity (pKa ~8–9) and hydrogen-bonding capacity.
    • Reduced electronegativity compared to fluorine, altering electronic effects on the spiro scaffold .
  • Synthesis : Requires multi-step sequences involving trifluoroacetic acid deprotection .
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
  • Structure : Combines oxygen (oxa) and nitrogen (aza) in the spiro ring with an ethanamine group.
  • Key Differences: Oxygen increases ring strain and polarity, while the amine enhances solubility in polar solvents. Molecular Weight: ~156 g/mol (lower than the difluoro ethanol analog) .
  • Applications: Used in α2-adrenoreceptor antagonists (e.g., fadaltran) due to rigid conformation .

Non-Fluorinated Spiro[3.3]heptanes

{1-Azaspiro[3.3]heptan-6-yl}methanol
  • Structure: Lacks fluorine atoms; includes a methanol (-CH2OH) group.
  • Key Differences: Absence of fluorine reduces lipophilicity (logP ~0.5 vs. ~1.5 for difluoro ethanol analog). Lower conformational rigidity due to lack of gem-difluoro "lock" .
  • Applications : Explored in prodrug design for improved metabolic stability.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol -CH2CH2OH, 6,6-F2 ~178 High rigidity, moderate hydrophilicity Drug intermediates, polymer science
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl -CH2NH2·HCl, 6,6-F2 197.65 Ionic solubility, basicity Pharmaceutical salts
2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol -CH2CH2OH, 2-NH ~155 Hydrogen bonding, moderate rigidity Targeted protein degraders
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine -CH2CH2NH2, 2-O, 6-N ~156 Dual heteroatoms, high polarity Receptor antagonists

Research Findings and Implications

  • Conformational Rigidity: The 6,6-difluoro substitution in the target compound reduces ring flexibility by ~30% compared to non-fluorinated spiro analogs, as shown by X-ray crystallography .
  • Metabolic Stability : Fluorination decreases oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo compared to azaspiro derivatives .
  • Solubility Trends: Ethanol-containing derivatives exhibit 2–3× higher aqueous solubility than amine or carboxylic acid analogs due to hydrogen bonding .

Biological Activity

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol is a chemical compound with the molecular formula C9H14F2O and a molecular weight of 176.20 g/mol. This compound features a unique spirocyclic structure, which is characterized by the presence of two fluorine atoms. The compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential bioactivity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structural formula can be represented as follows:

InChI 1S C9H14F2O c10 9 11 5 8 6 9 3 7 4 8 1 2 12 h7 12H 1 6H2\text{InChI 1S C9H14F2O c10 9 11 5 8 6 9 3 7 4 8 1 2 12 h7 12H 1 6H2}

Properties

PropertyValue
Molecular FormulaC9H14F2O
Molecular Weight176.20 g/mol
CAS Number2306269-08-7
Purity95%

The biological activity of this compound may involve interactions with specific biological targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound's stability and bioavailability, potentially leading to increased effectiveness in therapeutic applications.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with spirocyclic structures can exhibit antimicrobial properties. The fluorinated nature of this compound may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.
  • Cytotoxicity : Research has shown that certain fluorinated alcohols can influence cell viability and proliferation. In vitro assays are needed to determine the cytotoxic effects of this compound on various cancer cell lines.
  • Enzyme Inhibition : The compound's interaction with specific enzymes could be significant in drug design. Studies focusing on enzyme kinetics will help elucidate its potential as an inhibitor or modulator.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated alcohols demonstrated that compounds similar to this compound showed promising results against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the compound's lipophilic nature.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into the cytotoxic effects of fluorinated compounds, researchers found that derivatives of spirocyclic alcohols exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. Further exploration into the structure-activity relationship (SAR) is ongoing.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundStructure TypeNotable Activity
2-(2,2-Difluorocyclohexyl)ethanolCyclohexane derivativeModerate antimicrobial activity
2-(2,2-Difluoropropyl)ethanolPropyl derivativeLower bioactivity
2-(2,2-Difluorobutyl)ethanolButyl derivativeLimited research available

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol?

  • Methodological Answer : The synthesis typically involves deprotection of a tert-butyl carbamate intermediate under acidic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 4 hours achieves near-quantitative yields (99.8%) of the ethanol derivative. This is followed by coupling reactions with fluorinated aryl groups using diisopropylethylamine (DIEA) in dimethyl sulfoxide (DMSO) at 130°C for 16 hours, though yields may vary (e.g., 9.42% in subsequent steps due to steric hindrance or side reactions) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:2 ratio) is widely used. Liquid-liquid extraction with ethyl acetate and brine, followed by drying over anhydrous sodium sulfate, ensures removal of polar impurities. LC-MS (ES+) with retention times around 1.314 minutes (2.0-minute run) confirms purity .

Q. How can spectroscopic methods characterize the spirocyclic and fluorinated moieties of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments, while 1H^{1}\text{H} NMR identifies hydroxyl protons (δ ~1.5–2.5 ppm) and spirocyclic CH2_2 groups.
  • LC-MS : High-resolution mass spectrometry (HRMS) with m/z 318.2 [MH+^+] confirms molecular weight.
  • IR : Peaks near 3300 cm1^{-1} (O-H stretch) and 1100–1200 cm1^{-1} (C-F stretches) are diagnostic .

Advanced Research Questions

Q. How does the difluorospiro[3.3]heptane scaffold influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The spirocyclic structure enhances metabolic stability by restricting conformational flexibility, while fluorine atoms improve membrane permeability and bioavailability. Computational modeling (e.g., LogP calculations) and in vitro assays (e.g., Caco-2 permeability) can validate these properties. Comparative studies with non-fluorinated analogs show ~2-fold increases in half-life (t1/2_{1/2}) in hepatic microsomes .

Q. What strategies address low yields in coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings with fluorinated boronic acids.
  • Solvent Screening : Replace DMSO with tetrahydrofuran (THF) or acetonitrile to reduce side reactions.
  • Temperature Control : Lower reaction temperatures (e.g., 80°C) with microwave assistance improve regioselectivity .

Q. How do researchers reconcile contradictory data in fluorinated spirocyclic compound characterization?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or tautomerism. Strategies include:

  • Drying Protocols : Lyophilization or azeotropic distillation with toluene removes trace solvents.
  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR resolves overlapping signals caused by conformational exchange.
  • Isotopic Labeling : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs clarify ambiguous assignments .

Q. What role does this compound play in targeted protein degradation (e.g., PROTACs)?

  • Methodological Answer : The hydroxyl group serves as a linker for attaching E3 ligase ligands (e.g., thalidomide derivatives) to target proteins. For example, coupling with 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid via Mitsunobu reactions (using DIAD/PPh3_3) yields PROTACs with demonstrated V1A receptor antagonism (IC50_{50} < 100 nM). In vitro degradation assays (e.g., Western blotting) confirm efficacy .

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